4-(4-Aminophenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Aminophenyl)-4-oxobutanoic acid is an organic compound that features both an amino group and a ketone group attached to a butanoic acid backbone
Mechanism of Action
Target of Action
It is structurally similar to arsanilic acid, which is known to target lysozyme c in humans .
Mode of Action
Compounds with similar structures, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
Similar compounds like 4-pba have been associated with the unfolded protein response pathway, which is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum .
Result of Action
Similar compounds like 4-pba have been shown to exhibit neuroprotective effects, potentially making them viable therapeutic agents against neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
4-(4-Aminophenyl)-4-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histone deacetylases (HDACs), where it exhibits inhibitory activity . This interaction is significant as it can influence various cellular processes, including gene expression and protein function. Additionally, this compound can interact with proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDACs can lead to changes in gene expression, which in turn can affect cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to changes in chromatin structure and gene expression . This inhibition can result in the activation or repression of specific genes, thereby influencing cellular functions. Additionally, this compound can bind to other biomolecules, such as proteins and enzymes, altering their activity and function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in the context of gene expression and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as the modulation of gene expression and metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the metabolism of aromatic compounds, where it is converted into intermediate metabolites by enzymes such as aminotransferases and dehydrogenases . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in specific cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that it can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization of this compound can significantly influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with succinic anhydride. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product.
Another method involves the use of 4-aminophenylacetic acid and succinic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). This method also requires a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also integral parts of the industrial production process to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 4-(4-Nitrophenyl)-4-oxobutanoic acid.
Reduction: 4-(4-Aminophenyl)-4-hydroxybutanoic acid.
Substitution: Various amides and sulfonamides depending on the substituents introduced.
Scientific Research Applications
4-(4-Aminophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.
Industry: The compound can be used in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the ketone group.
4-(4-Nitrophenyl)-4-oxobutanoic acid: Similar structure but with a nitro group instead of an amino group.
4-(4-Aminophenyl)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
4-(4-Aminophenyl)-4-oxobutanoic acid is unique due to the presence of both an amino group and a ketone group on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-aminophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOAZUDXNNWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287843 | |
Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-94-4 | |
Record name | NSC52737 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Aminophenyl)-4-oxobutanoic acid in recent chemical synthesis research?
A1: this compound (1) serves as a valuable starting material for synthesizing various heterocyclic compounds with potential biological activity []. The research highlights its use in creating selenadiazole, thiadiazole, and diazaphosphole derivatives, all incorporating a pyridazine ring derived from this compound. This highlights its versatility in constructing diverse molecular architectures for drug discovery and chemical biology research.
Q2: How does the study utilize computational chemistry to understand the properties of the synthesized compounds?
A2: The research employs Density Functional Theory (DFT) calculations to investigate the frontier molecular orbitals (FMO) and molecular electrostatic potential (MEPS) of the synthesized compounds []. These calculations help predict the chemical reactivity and kinetic stability of each structure. Furthermore, global descriptor parameters like electronegativity (χ), chemical hardness (η), and global softness (σ) were calculated and correlated with experimental biological activity data, providing insights into structure-activity relationships.
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